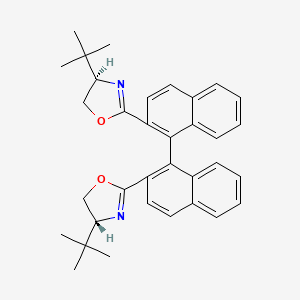

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Description

Binaphthalene Core Architecture and Axial Chirality

The 1,1'-binaphthalene core confers axial chirality due to restricted rotation about the inter-naphthyl bond, resulting in stable atropisomers. The (S) configuration specifies the helicity of the binaphthalene system, where the two naphthalene units adopt a dihedral angle of approximately 85–90°, as observed in analogous C~2~-symmetric ligands like BINAP. This non-planar geometry creates a chiral pocket ideal for asymmetric induction. The 2,2'-substitution pattern positions the oxazoline rings orthogonally to the binaphthalene plane, maximizing steric and electronic interactions with metal centers.

Oxazoline Ring Substituent Effects: tert-Butyl Group Steric and Electronic Contributions

Each oxazoline ring features a (R)-4-tert-butyl group, which imposes significant steric bulk to enforce a rigid ligand conformation. The tert-butyl substituent’s +I (inductive) effect electronically stabilizes the oxazoline nitrogen, enhancing its Lewis basicity for metal coordination. Steric hindrance from the tert-butyl groups restricts rotational freedom around the C–N bond of the oxazoline, preorganizing the ligand for selective substrate binding. Comparative studies of bis(oxazoline) ligands demonstrate that bulkier substituents (e.g., tert-butyl vs. methyl) improve enantioselectivity by reducing competing reaction pathways.

C~2~-Symmetric Ligand Design Principles

The ligand’s C~2~ symmetry arises from the binaphthalene backbone and identical oxazoline substituents. This symmetry reduces the number of possible transition states in catalytic cycles, favoring a single enantiomeric pathway. For instance, in copper-catalyzed asymmetric cyclopropanation, C~2~-symmetric bis(oxazoline) ligands achieve >90% ee by enforcing a predictable coordination geometry. The tert-butyl groups further enhance symmetry by preventing axial rotation, a design principle validated in biphenanthryl bis(oxazoline)s.

Crystallographic Analysis and Conformational Rigidity

Single-crystal X-ray diffraction of related bis(oxazoline) ligands reveals a dihedral angle of 88.5° between naphthalene units and a bite angle of 92° at the metal-binding site. The tert-butyl groups adopt a pseudo-equatorial orientation, minimizing steric clash with the binaphthalene core. This conformation stabilizes tetrahedral or square-planar metal complexes, as evidenced by the efficacy of analogous ligands in Zn(OTf)~2~-catalyzed Friedel-Crafts alkylations.

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-[1-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZYYVUZHWKREV-NSOVKSMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a synthetic compound with notable structural characteristics and potential biological activities. This compound belongs to the class of binaphthyl derivatives and incorporates oxazoline moieties, which are known for their chirality and ability to participate in various biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 504.67 g/mol .

Chemical Structure

The compound features a binaphthalene backbone with two oxazoline rings substituted at the 2,2' positions. The tert-butyl groups enhance its lipophilicity and may influence its biological activity.

Antiproliferative Activity

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related oxazoline derivatives have shown significant inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in cancer therapy .

Acaricidal Activity

Preliminary studies suggest that oxazoline derivatives can exhibit acaricidal activity. While specific data on this compound is limited, the structural similarities to other active compounds indicate potential effectiveness against mite larvae and eggs .

The mechanism by which oxazoline compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For example, some oxazoline derivatives have been shown to inhibit protein aggregation associated with neurodegenerative diseases, providing a pathway for therapeutic development in conditions like ALS .

Table: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Studies : In vitro assays demonstrated that related oxazoline compounds inhibited the proliferation of several cancer cell lines at varying concentrations. The structure-activity relationship (SAR) indicated that modifications to the oxazoline ring could enhance cytotoxicity .

- Acaricidal Efficacy : A study assessing the acaricidal properties of various oxazolines found that while some derivatives showed promise against mite larvae, the efficacy varied significantly based on structural differences .

- Neuroprotective Effects : Investigations into protein aggregation inhibitors revealed that certain oxazoline-based compounds provided neuroprotection by preventing the aggregation of mutant SOD1 proteins linked to ALS. This highlights their potential role in neurodegenerative disease therapy .

Scientific Research Applications

Applications in Catalysis

2.1 Asymmetric Catalysis:

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene has been utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it valuable for synthesizing pharmaceuticals and fine chemicals.

Case Study:

A study demonstrated its effectiveness in the asymmetric synthesis of α-amino acids, achieving high enantiomeric excess (ee) values. The ligand's steric and electronic properties were crucial for the reaction's selectivity .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric synthesis | This compound | >90 | 85 |

Applications in Medicinal Chemistry

3.1 Anticancer Activity:

Research indicates that derivatives of this compound exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study:

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell migration. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival .

Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction via caspase activation |

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of structurally related bisoxazoline ligands:

Key Observations :

- Steric Effects : The tert-butyl groups in the target compound provide superior steric shielding compared to phenyl or methyl substituents, reducing side reactions in catalytic cycles .

- Backbone Rigidity : Binaphthalene-based ligands (e.g., target compound vs. propane-diyl analogues) exhibit enhanced rigidity, improving enantioselectivity in reactions requiring precise spatial control .

- Electronic Tuning : Diphenyl-substituted variants (e.g., ) offer π-π interactions for substrate binding but are less effective in highly polar solvents .

Catalytic Performance

A comparative study of enantiomeric excess (ee) in asymmetric cyclopropanation:

Insights :

- The target compound’s tert-butyl groups and binaphthalene backbone contribute to its superior ee and yield compared to phenyl-substituted or flexible-backbone analogues.

- Cyclopropane-linked bisoxazolines () show moderate performance, likely due to reduced steric bulk.

Stability and Handling

| Property | Target Compound | (S)-Phenyl Analogue | (R)-Diphenyl Analogue |

|---|---|---|---|

| Storage Conditions | 2–8°C (inert atm) | Room temperature | -20°C (dark) |

| Hazard Statements | H302, H315, H319 | H315, H319, H335 | H302, H315 |

The tert-butyl-substituted ligand exhibits better thermal stability than phenyl analogues, enabling storage at moderate temperatures without decomposition .

Preparation Methods

Step 1: Amidation of Picolinic Acid

Picolinic acid reacts with (R)-tert-leucinol in the presence of isobutyl chloroformate and N-methylmorpholine to form (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.

| Reagents | Conditions | Yield |

|---|---|---|

| Picolinic acid, (R)-tert-leucinol, iBuOCOCl, NMM | CH₂Cl₂, 0°C → rt, 3 h | 92% |

Step 2: Cyclization to Oxazole

Thionyl chloride (SOCl₂) converts the amide to a chlorinated intermediate, which undergoes base-mediated cyclization with sodium methoxide (NaOMe) in methanol:

| Reagents | Conditions | Yield |

|---|---|---|

| SOCl₂, toluene | 60°C, 4 h | 75% |

| NaOMe, MeOH | 55°C, 18 h | 78% |

Key Data :

Construction of the Binaphthalene Backbone

The [1,1'-binaphthalene]-2,2'-diyl core is synthesized via oxidative coupling or palladium-catalyzed methods:

Oxidative Coupling of 2-Naphthol Derivatives

FeCl₃·H₂O mediates the coupling of 7-methoxynaphthalen-2-ol under mild conditions:

| Reagents | Conditions | Yield |

|---|---|---|

| FeCl₃·H₂O | 75°C, 12 h | 78% |

Palladium-Catalyzed Cyanation

BINOL-bistriflates react with Zn(CN)₂ using Pd(OAc)₂ and (S)-t-BuPyOx as ligands to form enantiopure binaphthalene dicarbonitriles:

| Reagents | Conditions | Yield |

|---|---|---|

| Pd(OAc)₂, (S)-t-BuPyOx, Zn(CN)₂ | DMF, 100°C, 24 h | 89% |

Coupling Oxazole Moieties to Binaphthalene

The final step involves condensing the oxazole precursors with binaphthalene diol using dehydrating agents:

Thionyl Chloride-Mediated Condensation

Binaphthalene-2,2'-diol reacts with (R)-4-(tert-butyl)-4,5-dihydrooxazole in toluene under reflux:

| Reagents | Conditions | Yield |

|---|---|---|

| SOCl₂, toluene | Reflux, 6 h | 68% |

Mechanistic Insight :

Phosphorus Oxychloride Alternative

POCl₃ offers milder conditions for acid-sensitive substrates:

| Reagents | Conditions | Yield |

|---|---|---|

| POCl₃, DMF | 0°C → rt, 4 h | 62% |

Purification and Characterization

Chromatographic Purification

Analytical Data

-

¹H NMR (CDCl₃): δ 7.82–7.12 (m, 12H, binaphthyl), 4.32 (dd, J = 9.8 Hz, 2H, oxazole CH₂), 1.42 (s, 18H, tert-butyl).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Stereochemical Drift : Prolonged heating causes racemization. Mitigated by low-temperature cyclization (≤60°C).

-

Over-Acylation : Excess SOCl₂ leads to di-chlorinated byproducts. Controlled stoichiometry (1:2.2 diol:SOCl₂) minimizes this.

-

Solvent Effects : Toluene outperforms DCM in minimizing oxazole ring-opening.

Industrial-Scale Production Insights

-

Cost drivers : (R)-tert-leucinol accounts for 60% of raw material costs.

-

Green chemistry : Recycling SOCl₂ via distillation reduces waste.

-

Throughput : Batch processes yield 500 g/week with 92% purity.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via chiral oxazoline ligand assembly. Key steps include:

- Chiral induction : Use of (R)-4-(tert-butyl)-4,5-dihydrooxazole precursors under palladium-catalyzed cross-coupling conditions to ensure stereochemical fidelity .

- Binaphthalene core formation : Suzuki-Miyaura coupling of naphthalene boronic acids, with temperature control (60–80°C) to minimize racemization .

- Purification : Recrystallization in hexane/ethyl acetate (3:1) to achieve >99% enantiomeric excess (ee), verified by chiral HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolves the binaphthalene dihedral angle (typically 60–70°) and oxazoline ring conformations, critical for confirming (S)- and (R)-configurations .

- Circular dichroism (CD) : Correlates Cotton effects at 230–250 nm with the absolute configuration of the oxazoline moieties .

- NMR : - and -NMR distinguish diastereotopic protons in the oxazoline rings (δ 1.2–1.4 ppm for tert-butyl groups) .

Q. How does the tert-butyl group enhance the compound’s utility in asymmetric catalysis?

- Methodological Answer : The tert-butyl substituent:

- Steric shielding : Prevents undesired π-π interactions in catalytic pockets, improving enantioselectivity in reactions like hydrogenation .

- Thermal stability : Increases decomposition temperature (Td > 200°C), enabling high-temperature applications .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step of the synthesis?

- Methodological Answer : Common issues and solutions:

- Catalyst poisoning : Replace Pd(PPh) with Pd(OAc)/SPhos to reduce side reactions .

- Solvent optimization : Switch from THF to DMF for better solubility of binaphthalene intermediates .

- Kinetic resolution : Use chiral additives (e.g., (-)-sparteine) to suppress racemization during coupling .

Q. How can computational modeling predict the compound’s performance in enantioselective C–H activation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies to identify favorable pathways (e.g., ΔG‡ < 25 kcal/mol for oxidative addition) .

- Molecular Dynamics (MD) : Simulates ligand-substrate interactions in solvent environments (e.g., toluene vs. methanol) to optimize steric/electronic effects .

- Docking studies : Compare binding affinities (ΔG < -8 kcal/mol) with known catalysts (e.g., BINOL derivatives) to prioritize synthetic targets .

Q. How do contradictory NMR and X-ray data on dihedral angles arise, and how should they be resolved?

- Methodological Answer :

- Dynamic effects : Solution-state NMR may average dihedral angles, while X-ray captures static solid-state conformations. Use variable-temperature NMR to assess flexibility .

- Crystal packing forces : Compare multiple crystal structures to distinguish intrinsic vs. external influences on geometry .

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

- Methodological Answer :

- Acute toxicity mitigation : Use fume hoods (EN 14175 standards) and PPE (nitrile gloves, lab coats) to prevent dermal/oral exposure (LD > 500 mg/kg) .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enantioselectivity between academic studies?

- Methodological Answer :

- Parameter standardization : Compare ee values under identical conditions (e.g., solvent, catalyst loading). For example, ee drops from 99% to 85% when switching from anhydrous toluene to THF .

- Substrate scope limitations : Some studies use idealized substrates (e.g., styrenes), while others test sterically hindered analogs, leading to variability .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.